molecular formula C20H24N2O3S B2726529 ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 308833-03-6

ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2726529
CAS No.: 308833-03-6
M. Wt: 372.48
InChI Key: ABGRNVMBHOBVQT-UHFFFAOYSA-N
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Description

Ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a derivative of the 4,5,6,7-tetrahydro-1-benzothiophene scaffold, featuring an N-benzylglycyl substituent at the 2-amino position and an ethyl ester at the 3-carboxylate group. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active benzothiophene derivatives, such as donepezil analogs (acetylcholinesterase inhibitors) and thrombolytic agents .

Properties

IUPAC Name

ethyl 2-[[2-(benzylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-25-20(24)18-15-10-6-7-11-16(15)26-19(18)22-17(23)13-21-12-14-8-4-3-5-9-14/h3-5,8-9,21H,2,6-7,10-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGRNVMBHOBVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CNCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the reaction of benzylglycine with appropriate reagents to form the benzothiophene core. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Anticancer Research

One of the most prominent applications of this compound is in anticancer research. Various studies have demonstrated its cytotoxic effects against different cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG-2 (liver cancer)

In Vitro Evaluation

Research has focused on determining the half-maximal inhibitory concentration (IC50) of ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate against these cell lines. Flow cytometric analysis has been employed to assess cell viability and apoptosis induction, indicating its potential as an anticancer agent .

In Vivo Studies

In vivo studies have further supported the compound's efficacy in reducing solid tumor mass in animal models. These findings suggest that the compound may interact with specific cellular pathways involved in tumor growth and proliferation .

Pain Management

The compound's structural characteristics suggest potential applications in pain management. Preliminary studies indicate that it may interact with opioid receptors or other pain-related pathways, which could make it a candidate for developing new analgesics. Compounds with similar structures have shown analgesic properties that surpass standard analgesics like metamizole .

Drug Discovery and Molecular Modeling

Given its unique chemical structure, this compound presents opportunities for drug discovery. Researchers can explore its interactions with various biological targets through molecular modeling techniques. This could lead to the identification of novel derivatives with enhanced biological activity or specificity for particular therapeutic areas .

Enzyme Inhibition Studies

The compound may also serve as a lead structure for developing enzyme inhibitors. Similar compounds have been investigated for their potential to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Synthesis and Modification

The synthesis of this compound typically involves multicomponent reactions that include cyclization and acylation steps. Modifying the compound can enhance its biological activity or tailor its properties for specific applications .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ResearchCytotoxic effects on MCF-7 and HepG-2 cell lines; potential to reduce tumor mass in vivoIC50 determined; apoptosis induction observed
Pain ManagementPotential interaction with opioid receptors; analgesic propertiesMay surpass standard analgesics
Drug DiscoveryOpportunities for molecular modeling; exploration of novel derivativesUnique structure allows diverse applications
Enzyme InhibitionPotential as an enzyme inhibitor for α-glucosidase and acetylcholinesteraseRelevant for diabetes and Alzheimer's
Synthesis & ModificationMulticomponent reactions; potential for enhancing biological activityStructural modifications can optimize efficacy

Mechanism of Action

The mechanism by which ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in biological and medical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Amino Position

The 2-amino group on the benzothiophene core is a critical site for functionalization. Key analogs and their substituent effects are summarized below:

Compound Name Substituent at 2-Amino Position Molecular Weight Key Properties/Applications References
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzamido 341.43 g/mol S(6) intramolecular H-bonding motif
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-Cyanoacetamido 307.37 g/mol Intermediate for further derivatization
Ethyl 2-[(5-chloropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 5-Chloropentanoylamino 343.87 g/mol Increased lipophilicity (Cl substituent)
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3,4-Dimethoxybenzoylamino 401.47 g/mol Electron-donating methoxy groups
Target Compound N-Benzylglycyl 406.49 g/mol Enhanced H-bonding and lipophilicity -
Key Observations:
  • Electronic Effects: The N-benzylglycyl group combines the electron-donating glycine backbone with the aromatic benzyl group, balancing polarity and lipophilicity. This contrasts with electron-withdrawing groups (e.g., cyano in ) or bulky substituents (e.g., 3,4-dimethoxybenzoyl in ).
  • Hydrogen Bonding : Intramolecular H-bonding (e.g., S(6) motif in ) improves crystallinity and stability. The glycine moiety in the target compound may facilitate intermolecular H-bonding, enhancing solubility.

Biological Activity

Ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by a benzothiophene core. The molecular formula is C₁₄H₁₈N₂O₂S, with a molecular weight of approximately 286.37 g/mol. Its structure includes an ethyl ester functional group and an amino acid moiety that contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that derivatives of benzothiophene exhibited significant cytotoxicity against various cancer cell lines. For example, one study reported an IC₅₀ value ranging from 23.2 to 49.9 µM for certain derivatives in MCF-7 breast cancer cells, indicating potent apoptosis-inducing properties .

Table 1: Antitumor Activity of this compound

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound 4MCF-723.2Induces apoptosis
Compound 5MCF-749.9Induces necrosis
Compound 6A549 (Lung)45.0Cell cycle arrest

The mechanism through which this compound exerts its antitumor effects involves multiple pathways:

  • Apoptosis Induction : The compound significantly increases early and late apoptotic cell populations in treated cells compared to controls .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to G2/M phase arrest, suggesting interference with cell division processes .
  • Cytotoxicity : The compound has shown to reduce cell viability substantially in cancer cell lines through mechanisms that may involve oxidative stress and mitochondrial dysfunction.

Neuroprotective Effects

In addition to its antitumor properties, preliminary studies suggest that derivatives of benzothiophene may also exhibit neuroprotective effects. Research indicates potential applications in neurodegenerative diseases due to their ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cholinergic function in the brain .

Case Studies

A notable case study involved the use of this compound in animal models for assessing its therapeutic efficacy against tumors. The results indicated significant tumor size reduction and improvement in hematological parameters post-treatment compared to control groups .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzothiophene core via cyclization of substituted precursors (e.g., tetrahydrobenzothiophene derivatives) under acidic or basic conditions.
  • Step 2 : Introduction of the N-benzylglycyl amino group via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride or carbodiimide-mediated coupling) .
  • Step 3 : Esterification of the carboxylate group using ethanol under reflux .

Q. Optimization strategies :

  • Use catalysts like triethylamine to enhance coupling efficiency .
  • Control reaction temperatures (e.g., 0–5°C for exothermic steps) to minimize side reactions .
  • Purify intermediates via column chromatography or recrystallization to improve final product purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Critical characterization methods include:

  • 1H/13C NMR : Focus on peaks for the benzothiophene core (δ 1.35–2.72 ppm for aliphatic protons, δ 4.27 ppm for the ethyl ester) and N-benzylglycyl group (δ 5.98 ppm for NH2) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
  • LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 493.2) and fragmentation patterns .

Data interpretation : Compare observed peaks with computational predictions (e.g., PubChem data ) to validate structural assignments.

Q. What are common derivatives of this scaffold, and how do substituents impact properties?

Derivatives often modify the amino or benzothiophene groups:

Substituent Impact
Halogen (e.g., Cl) on benzeneIncreases lipophilicity and potential bioactivity (e.g., antibacterial) .
Methyl/phenoxy groupsAlters solubility in polar solvents (e.g., DMSO vs. chloroform) .
Nitrile or carboxylateEnhances reactivity for further functionalization .

Synthetic routes for derivatives often involve Suzuki coupling or nucleophilic aromatic substitution .

Advanced Research Questions

Q. How can contradictory biological activity data across assay systems be resolved?

Contradictions may arise from assay conditions (e.g., pH, cell lines) or compound stability. Methodological solutions:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%) .
  • Stability testing : Monitor compound degradation via HPLC under physiological conditions (37°C, pH 7.4) .
  • Dose-response curves : Perform triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .

Example: In antibacterial assays, discrepancies in MIC values were resolved by pre-incubating the compound in culture media to account for protein binding .

Q. What computational approaches predict target interactions, and how are they validated?

  • Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., kinase domains). Focus on binding energy scores (ΔG < -7 kcal/mol) and hydrogen-bonding networks .
  • DFT calculations : Analyze electron density maps to predict reactive sites (e.g., nucleophilic attack at the thiophene sulfur) .
  • Validation : Compare computational results with experimental mutagenesis (e.g., site-directed mutations in target proteins) or SPR binding assays .

Q. What strategies elucidate the reaction mechanism of benzothiophene core formation?

Mechanistic studies require:

  • Isotopic labeling : Use 13C-labeled precursors to track cyclization pathways via NMR .
  • Kinetic studies : Monitor reaction progress under varying temperatures to calculate activation energy (Arrhenius plots) .
  • Intermediate trapping : Quench reactions at timed intervals and identify intermediates via LC-MS .

Example: Evidence from analogous compounds suggests a [4+2] cycloaddition mechanism for benzothiophene formation, supported by DFT-based transition-state analysis .

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